molecular formula C5H9NO4 B12723367 N-(Carboxymethyl)-D-alanine CAS No. 66642-87-3

N-(Carboxymethyl)-D-alanine

Cat. No.: B12723367
CAS No.: 66642-87-3
M. Wt: 147.13 g/mol
InChI Key: XYUPSBLFPTWJLC-GSVOUGTGSA-N
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Description

N-(Carboxymethyl)-D-alanine is a derivative of alanine, an amino acid that plays a crucial role in various metabolic processes This compound is characterized by the presence of a carboxymethyl group attached to the nitrogen atom of the alanine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Carboxymethyl)-D-alanine typically involves the reaction of D-alanine with chloroacetic acid under basic conditions. The reaction proceeds through the nucleophilic substitution of the chlorine atom in chloroacetic acid by the amino group of D-alanine, resulting in the formation of this compound. The reaction is usually carried out in an aqueous medium with the addition of a base such as sodium hydroxide to facilitate the deprotonation of the amino group.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for the efficient mixing of reactants and precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

N-(Carboxymethyl)-D-alanine undergoes various chemical reactions, including:

    Oxidation: The carboxymethyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The carboxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of suitable catalysts or under basic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(Carboxymethyl)-D-alanine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent or as a component of novel pharmaceuticals.

    Industry: this compound is used in the production of biodegradable polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(Carboxymethyl)-D-alanine involves its interaction with specific molecular targets and pathways. The carboxymethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. This compound can modulate enzyme activity, receptor binding, and other cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

N-(Carboxymethyl)-D-alanine can be compared with other similar compounds such as:

    N-(Carboxymethyl)-L-alanine: The L-isomer of the compound, which may have different biological activities and properties.

    N-(Carboxymethyl)-glycine: A similar compound with a glycine backbone instead of alanine, which may exhibit different reactivity and applications.

    N-(Carboxymethyl)-serine: Another related compound with a serine backbone, which may have unique properties and uses.

The uniqueness of this compound lies in its specific stereochemistry and the presence of the carboxymethyl group, which confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

66642-87-3

Molecular Formula

C5H9NO4

Molecular Weight

147.13 g/mol

IUPAC Name

(2R)-2-(carboxymethylamino)propanoic acid

InChI

InChI=1S/C5H9NO4/c1-3(5(9)10)6-2-4(7)8/h3,6H,2H2,1H3,(H,7,8)(H,9,10)/t3-/m1/s1

InChI Key

XYUPSBLFPTWJLC-GSVOUGTGSA-N

Isomeric SMILES

C[C@H](C(=O)O)NCC(=O)O

Canonical SMILES

CC(C(=O)O)NCC(=O)O

Origin of Product

United States

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